

Technical Comparison Guide: C13 NMR Characterization of Pyrazole Phenyl Enones

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Compound of Interest

Compound Name: 4-(4-(1*h*-Pyrazol-1-yl)phenyl)but-3-
en-2-one

Cat. No.: B13587446

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Executive Summary

Pyrazole phenyl enones (often referred to as pyrazolyl chalcones) are a critical scaffold in medicinal chemistry, serving as precursors to pyrazolines and exhibiting potent anti-inflammatory, anticancer, and antimicrobial properties.

This guide provides a rigorous spectral comparison of these compounds against their synthetic alternatives (standard chalcones and cyclized pyrazolines). By analyzing Carbon-13 Nuclear Magnetic Resonance (C13 NMR) data, researchers can validate the formation of the

-unsaturated ketone system, distinguish between regioisomers, and monitor the progress of downstream cyclization reactions.

Structural & Electronic Context

The core structure consists of a pyrazole ring linked to a phenyl ring via an enone (propenone) bridge. The electronic "push-pull" nature of this system—where the pyrazole often acts as an electron-rich donor and the carbonyl as an acceptor—creates distinct NMR signatures.

The "Product" vs. "Alternatives"

To objectively evaluate the spectral performance of pyrazole phenyl enones, we compare them against:

- Standard Chalcones (Alternative 1): The baseline 1,3-diphenylpropenone system without the heterocyclic influence.
- Pyrazolines (Alternative 2): The cyclized derivative formed by reacting the enone with hydrazine, representing the most common "next-step" product.
- Precursors (Alternative 3): The starting pyrazole aldehyde and acetophenone.

Comparative C13 NMR Benchmarks

The following table synthesizes experimental chemical shift data (

, ppm) to highlight the diagnostic signals that confirm the identity of the pyrazole phenyl enone.

Table 1: Comparative C13 NMR Chemical Shifts (CDCl

, 100 MHz)

Carbon Position	Target: Pyrazole Phenyl Enone	Alt 1: Standard Chalcone	Alt 2: Pyrazoline Derivative	Diagnostic Significance
Carbonyl (C=O)	186.0 – 190.0 ppm	~190.5 ppm	Absent (Signal lost)	Confirms conjugation. Pyrazole donation slightly shields the C=O compared to phenyl.
-Carbon	135.0 – 140.0 ppm	~144.9 ppm	N/A (Becomes sp C5)	The -carbon is electrophilic. The pyrazole ring (if C4-linked) shields this position relative to a phenyl ring.
-Carbon	120.0 – 125.0 ppm	~122.0 ppm	N/A (Becomes sp C4)	Characteristic of the enone double bond.
C=N (Imine)	~150.0 ppm (Pyrazole C3/C5)	N/A	150.0 – 156.0 ppm	In pyrazolines, this is the new diagnostic deshielded peak replacing C=O.
sp Chiral Center	N/A	N/A	55.0 – 65.0 ppm	Critical: Appearance of this peak confirms cyclization (Enone Pyrazoline).

Detailed Spectral Analysis[1]

1. The Carbonyl Signal (C=O)[1][2]

- Observation: The carbonyl carbon in pyrazole phenyl enones typically resonates between 186–190 ppm.
- Causality: This is upfield (shielded) compared to saturated ketones (~200 ppm) due to conjugation with the double bond. Compared to standard chalcones (190.5 ppm), the electron-rich pyrazole ring (when attached at the -position) donates electron density through the -system, further shielding the carbonyl carbon.
- Validation: If this peak shifts >195 ppm, the enone system is likely broken or not formed (e.g., saturated intermediate).

2. The Enone Linker (

and

Carbons)

- -Carbon (C-3 of propene): Resonates downfield (~138 ppm) due to resonance effects rendering it electropositive. This is the site of nucleophilic attack (Michael addition).
- -Carbon (C-2 of propene): Resonates upfield (~122 ppm).
- Differentiation: In DEPT-135 experiments, both appear as positive peaks (CH), distinguishing them from quaternary carbons.

3. Substituent Effects (Performance Variation)

The chemical shifts are sensitive to substituents on the phenyl ring:

- Electron Withdrawing Groups (EWG, e.g., -NO, -Cl): Deshield the

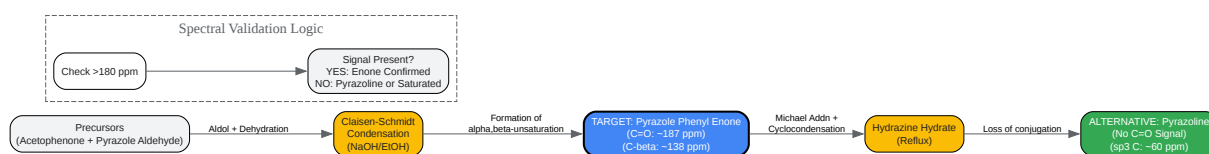
-carbon (shift to higher ppm) and the Carbonyl carbon, increasing reactivity toward nucleophiles.

- Electron Donating Groups (EDG, e.g., -OMe, -Me): Shield the

-carbon (shift to lower ppm), reducing electrophilicity.

Mechanistic Visualization

The following diagram illustrates the synthesis workflow and the associated logic for assigning NMR signals, highlighting the transition from the "Target" enone to the "Alternative" pyrazoline.



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Caption: Workflow tracking the chemical shift evolution from precursors to the target enone and its cyclized derivative.

Experimental Protocol

This protocol ensures the reproducible synthesis and characterization of the target compounds.

A. Synthesis (Claisen-Schmidt Condensation)[1][3][4][5]

- Reagents: Dissolve equimolar amounts (10 mmol) of 1-phenyl-3-(substituted)-1H-pyrazole-4-carbaldehyde and substituted acetophenone in Ethanol (20 mL).
- Catalysis: Add 5 mL of 40% aqueous NaOH dropwise with vigorous stirring at 0–5°C.

- Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
- Work-up: Pour the reaction mixture into crushed ice/water containing HCl (to neutralize base).
- Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to yield the Pyrazole Phenyl Enone.

B. NMR Acquisition Parameters

To obtain data comparable to the benchmarks above:

- Instrument: 400 MHz or higher (100 MHz for C13).[3]
- Solvent: CDCl₃

is preferred for sharper peaks. Use DMSO-d₆

if solubility is poor (Note: DMSO peaks appear at ~39.5 ppm; C=O signals may shift slightly downfield due to H-bonding).

- Pulse Sequence:
 - Standard 13C: Proton-decoupled (CPD). Scans: >512 for adequate S/N.
 - DEPT-135: Mandatory to distinguish the
/ CH carbons from quaternary carbons (C=O, C-*ipso*).

- Referencing: Calibrate to the solvent residual peak (CDCl₃ triplet at 77.16 ppm).

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